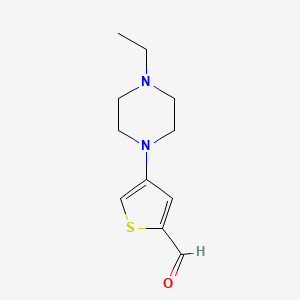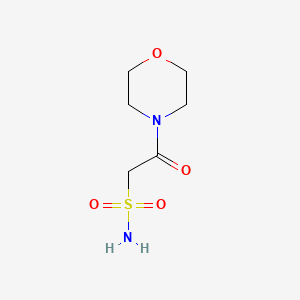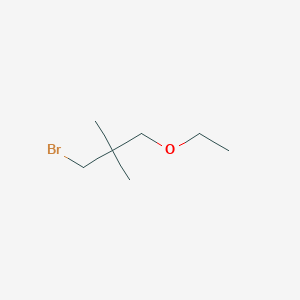![molecular formula C7H12N2O3 B13194419 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is a complex organic compound with a unique structure that includes both oxazolidinone and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one can be achieved through various synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to obtain the desired compound in good to excellent yields and high enantioselectivities .
Industrial Production Methods
For industrial production, the synthesis process needs to be scalable, cost-effective, and environmentally friendly. The preparation of this compound involves multiple steps, including acylation, reduction, Grignard reaction, and cyclization . These processes are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted morpholine compounds .
Scientific Research Applications
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticoagulant activities .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibacterial drug.
Tedizolid phosphate: Another oxazolidinone used for treating MRSA infections.
Rivaroxaban: An anticoagulant drug containing the oxazolidinone moiety.
Uniqueness
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is unique due to its combined oxazolidinone and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H12N2O3/c8-3-7-4-11-2-1-9(7)6(10)12-5-7/h1-5,8H2 |
InChI Key |
SRBLASAPADJCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(N1C(=O)OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


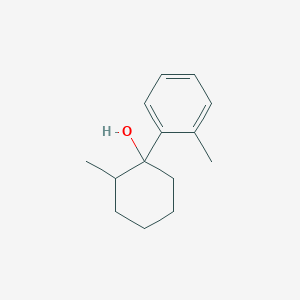
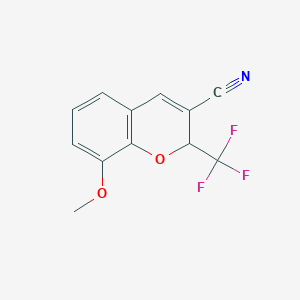
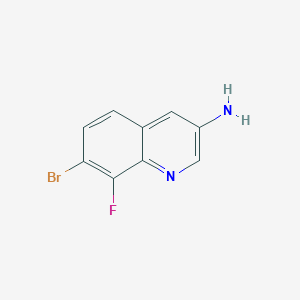
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)

![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

